4-Chlorophenyl 4-phenoxyphenyl sulfone
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Overview
Description
4-Chlorophenyl 4-phenoxyphenyl sulfone: is an organic compound with the molecular formula C18H13ClO3S . It is a member of the sulfone family, characterized by the presence of a sulfonyl functional group attached to two aromatic rings. This compound is known for its stability and unique chemical properties, making it valuable in various scientific and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chlorophenyl 4-phenoxyphenyl sulfone typically involves the reaction of 4-chlorophenyl sulfone with phenol in the presence of a base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process can be summarized as follows:
Reactants: 4-chlorophenyl sulfone and phenol.
Catalyst: A base such as sodium hydroxide or potassium carbonate.
Solvent: An organic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Temperature: The reaction is usually conducted at elevated temperatures, around 100-150°C.
Reaction Time: The reaction is allowed to proceed for several hours to ensure complete conversion.
Industrial Production Methods: In industrial settings, the production of this compound follows similar principles but on a larger scale. The process involves the use of large reactors, precise control of reaction conditions, and efficient purification techniques to obtain high yields of the compound .
Chemical Reactions Analysis
Types of Reactions: 4-Chlorophenyl 4-phenoxyphenyl sulfone undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions due to the presence of the electron-withdrawing sulfonyl group.
Oxidation Reactions: It can be oxidized to form sulfoxides or sulfones under specific conditions.
Reduction Reactions: The compound can be reduced to form corresponding sulfides.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents like DMF or DMSO.
Oxidation Reactions: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products:
Substitution Reactions: Products include substituted phenyl sulfones.
Oxidation Reactions: Products include sulfoxides and sulfones.
Reduction Reactions: Products include sulfides.
Scientific Research Applications
Chemistry: 4-Chlorophenyl 4-phenoxyphenyl sulfone is used as a reagent in organic synthesis, particularly in the formation of complex aromatic compounds. It serves as a building block for the synthesis of various pharmaceuticals and agrochemicals .
Biology: In biological research, this compound is used to study enzyme inhibition and protein interactions. It has been investigated for its potential as an antimicrobial agent due to its ability to disrupt bacterial cell membranes .
Medicine: The compound has shown promise in medicinal chemistry for the development of new drugs. Its unique structure allows it to interact with specific biological targets, making it a candidate for drug discovery .
Industry: In industrial applications, this compound is used in the production of polymers and resins. Its stability and resistance to degradation make it suitable for use in high-performance materials .
Mechanism of Action
The mechanism of action of 4-Chlorophenyl 4-phenoxyphenyl sulfone involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins and enzymes, leading to inhibition or modulation of their activity. This compound can disrupt cellular processes by binding to key enzymes involved in metabolic pathways .
Comparison with Similar Compounds
4-Chlorophenyl phenyl sulfone: Similar in structure but lacks the phenoxy group.
Bis(4-chlorophenyl) sulfone: Contains two chlorophenyl groups instead of one chlorophenyl and one phenoxy group.
Uniqueness: 4-Chlorophenyl 4-phenoxyphenyl sulfone is unique due to the presence of both chlorophenyl and phenoxy groups, which confer distinct chemical properties. This combination enhances its reactivity and allows for diverse applications in various fields .
Properties
Molecular Formula |
C18H13ClO3S |
---|---|
Molecular Weight |
344.8 g/mol |
IUPAC Name |
1-(4-chlorophenyl)sulfonyl-4-phenoxybenzene |
InChI |
InChI=1S/C18H13ClO3S/c19-14-6-10-17(11-7-14)23(20,21)18-12-8-16(9-13-18)22-15-4-2-1-3-5-15/h1-13H |
InChI Key |
XEARXWSVSONHPB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=C(C=C2)S(=O)(=O)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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